- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,

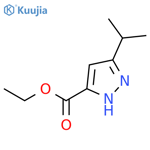

Cas no 92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid)

92933-47-6 structure

Nome del prodotto:5-Isopropyl-1H-pyrazole-3-carboxylic acid

Numero CAS:92933-47-6

MF:C7H10N2O2

MW:154.166501522064

MDL:MFCD02224142

CID:91062

PubChem ID:24883358

5-Isopropyl-1H-pyrazole-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-Isopropyl-1H-pyrazole-3-carboxylic acid

- 3-Isopropylpyrazole-5-carboxylic acid

- 5-isopropyl-2H-pyrazole-3-carboxylic acid

- 3-isopropyl-1H-pyrazole-5-carboxylic acid

- 5-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID

- 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

- 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethyl)-

- CHWXKAHFWLSLOQ-UHFFFAOYSA-N

- 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

- 5-isopropyl-1H-pyrazol-3-carboxylic acid

- 3-(methylethyl)pyrazole-5-carboxylic acid

- PubChem22754

- ChemDiv2_003364

- Oprea1

- 5-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)

- 3-Isopropyl-2H-pyrazole-3-carboxylic acid

- PD182615

- AKOS025394901

- 5-(1-methylethyl)-1H-pyrazole-3-carboxylic acid

- 3-isopropyl-1H-pyrazole-5-carboxylicacid

- SR-01000597148

- BDBM50211363

- EN300-41163

- 3-Isopropylpyrazole-5-carboxylic acid, 97%

- BBL008246

- DTXSID50918863

- DB-011449

- SR-01000597148-1

- Oprea1_115867

- 5-isopropyl-3-carboxyl-pyrazole

- AB11579

- STK501183

- SMR000124646

- J-517652

- CHEMBL238002

- MFCD02224142

- CS-W006370

- Z240119298

- AKOS002436024

- 5-propan-2-yl-1H-pyrazole-3-carboxylic acid

- MLS000067212

- 92933-47-6

- 890590-91-7

- HMS2480B08

- H11619

- BS-3854

- SY027523

- 1H-Pyrazole-5-carboxylic acid, 3-(1-methylethyl)-

- Oprea1_070012

- SCHEMBL1739326

- 5-isopropylpyrazol-3-carboxylic acid

- F0917-7551

- AKOS000271363

- MFCD05170240

- HMS1378I20

-

- MDL: MFCD02224142

- Inchi: 1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)

- Chiave InChI: CHWXKAHFWLSLOQ-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C(C(C)C)NN=1)O

Proprietà calcolate

- Massa esatta: 154.07400

- Massa monoisotopica: 154.074227566g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 159

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 4

- XLogP3: 1.2

- Superficie polare topologica: 66

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.247±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 153-157 °C (lit.)

- Punto di ebollizione: 153-157 ℃(lit.)

- Punto di infiammabilità: 170.2°C

- Indice di rifrazione: 1.558

- Solubilità: Molto leggermente solubile (0,93 g/l) (25°C),

- PSA: 65.98000

- LogP: 1.23130

- Solubilità: Non determinato

5-Isopropyl-1H-pyrazole-3-carboxylic acid Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H317

- Dichiarazione di avvertimento: P280

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 43

- Istruzioni di sicurezza: S36/37

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Sealed in dry,2-8°C

- Frasi di rischio:R43

5-Isopropyl-1H-pyrazole-3-carboxylic acid Dati doganali

- CODICE SA:2933199090

- Dati doganali:

Codice doganale cinese:

2933199090Panoramica:

2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Isopropyl-1H-pyrazole-3-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB218380-10 g |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 10g |

€371.70 | 2022-06-11 | ||

| Chemenu | CM189067-100g |

5-Isopropyl-2H-pyrazole-3-carboxylic acid |

92933-47-6 | 95%+ | 100g |

$1205 | 2023-02-01 | |

| abcr | AB218380-250 mg |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 250MG |

€75.70 | 2022-06-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064138-250mg |

5-Isopropyl-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 98% | 250mg |

¥36 | 2023-02-17 | |

| abcr | AB218380-5 g |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 5g |

€231.20 | 2022-06-11 | ||

| Apollo Scientific | OR938480-5g |

5-Isopropyl-2H-pyrazole-3-carboxylic acid |

92933-47-6 | 99% | 5g |

£24.00 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK16-25G |

5-isopropyl-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 97% | 25g |

¥ 1,221.00 | 2023-04-12 | |

| abcr | AB497390-250mg |

5-Isopropyl-1H-pyrazole-3-carboxylic acid; 98% |

92933-47-6 | 250mg |

€87.70 | 2023-09-02 | ||

| Enamine | EN300-41163-0.5g |

5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 95.0% | 0.5g |

$19.0 | 2025-03-15 | |

| Enamine | EN300-41163-2.5g |

5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 95.0% | 2.5g |

$25.0 | 2025-03-15 |

5-Isopropyl-1H-pyrazole-3-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Preparation of pyrazolo[4,3-d]pyrimidines for use in pharmaceutical compositions as kinase inhibitors and anticancer agents, European Patent Organization, , ,

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Studies on hypolipidemic agents. II. Synthesis and pharmacological properties of alkylpyrazole derivatives, Chemical & Pharmaceutical Bulletin, 1984, 32(4), 1568-77

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Preparation of pyrazolopyrimidinones as phosphodiesterase 9 (PDE9) inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease., United States, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 16 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt

Riferimento

- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C

1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C

Riferimento

- Preparation of substituted pyrazolo[4,3-e][1,4]diazepines as phosphodiesterase 4 inhibitors for treatment of obstructive bronchopneumopathy and asthma, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Synthesis, antibacterial activity and structure-activity relationships of N-substituted 4-diazopyrazole-5-carboxamides. 2, Farmaco, 1991, 46(11), 1337-50

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Riferimento

- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

Riferimento

- The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents, Bioorganic & Medicinal Chemistry Letters, 2009, 19(9), 2537-2541

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt → 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Preparation of pyrazolo[4,3-d]pyrimidin-7-ones as PDE9 inhibitors for treating cardiovascular disorders, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

Riferimento

- Preparation of pyrazolopyrimidinones as PDE9 inhibitors for treatment of insulin resistance syndrome and type 2 diabetes, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol

1.2 Reagents: Hydrazine hydrate (1:1)

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrazine hydrate (1:1)

1.3 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Agonist lead identification for the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4914-4919

Synthetic Routes 14

Condizioni di reazione

Riferimento

- A preparation of pyrrole and pyrazole derivatives, useful as D-amino acid oxidase (Daao) inhibitors, United States, , ,

5-Isopropyl-1H-pyrazole-3-carboxylic acid Raw materials

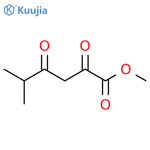

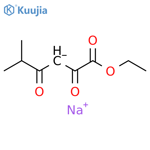

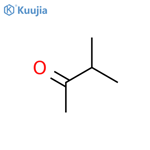

- 3-Methyl-2-butanone

- Hexanoic acid, 5-methyl-2,4-dioxo-, ethyl ester, ion(1-), sodium (9CI)

- ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate

- Methyl 5-methyl-2,4-dioxohexanoate

5-Isopropyl-1H-pyrazole-3-carboxylic acid Preparation Products

5-Isopropyl-1H-pyrazole-3-carboxylic acid Letteratura correlata

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid) Prodotti correlati

- 401629-04-7(3-Cyclopropyl-1H-pyrazole-5-carboxylic acid)

- 4027-59-2(5-Ethyl-1H-pyrazole-3-carboxylic acid)

- 890624-89-2(5-Butyl-1H-pyrazole-3-carboxylic Acid)

- 866137-95-3(4-hydrazinyl-2-(methylsulfanyl)quinazoline)

- 1537347-14-0(3-[1-(Trifluoroacetyl)piperidin-3-yl]butanoic acid)

- 2228084-12-4(2-amino-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid)

- 2580242-38-0(Tert-butyl 6-amino-5-bromopyrimidine-4-carboxylate)

- 2172117-57-4(2-{(5-chlorofuran-2-yl)methylsulfanyl}cyclobutan-1-ol)

- 1539996-88-7(N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylcarbamoyl chloride)

- 25186-17-8(Bis(4-fluorophenyl)phosphine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):160.0/640.0

atkchemica

(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta